molecular formula C8H6F3HgI B14518321 Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury CAS No. 62781-74-2

Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury

Cat. No.: B14518321
CAS No.: 62781-74-2
M. Wt: 486.62 g/mol
InChI Key: BOJOMMWFRWVBTM-UHFFFAOYSA-M
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Description

Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury is a chemical compound that contains iodine, mercury, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury typically involves the reaction of mercury(II) iodide with 4-(trifluoromethyl)benzyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury has several scientific research applications:

Mechanism of Action

The mechanism of action of Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury is unique due to the combination of its trifluoromethyl-substituted phenyl group and mercury center.

Properties

CAS No.

62781-74-2

Molecular Formula

C8H6F3HgI

Molecular Weight

486.62 g/mol

IUPAC Name

iodo-[[4-(trifluoromethyl)phenyl]methyl]mercury

InChI

InChI=1S/C8H6F3.Hg.HI/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;;1H/q;+1;/p-1

InChI Key

BOJOMMWFRWVBTM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C[Hg]I)C(F)(F)F

Origin of Product

United States

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